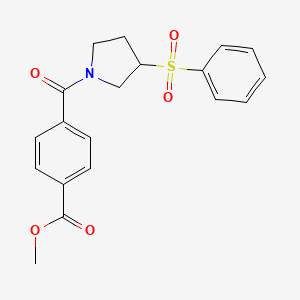

Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

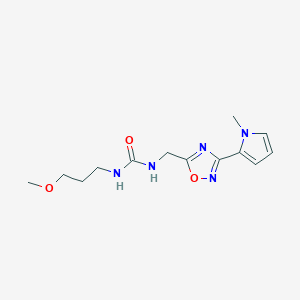

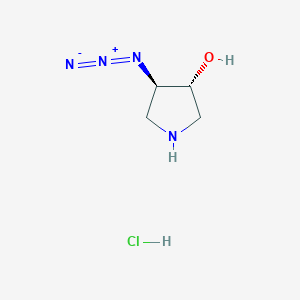

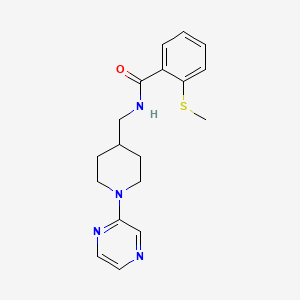

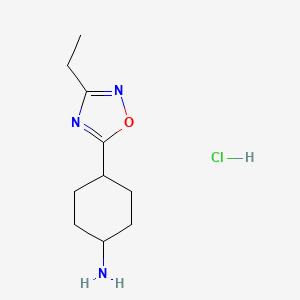

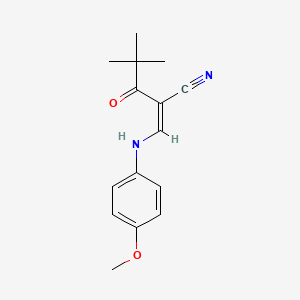

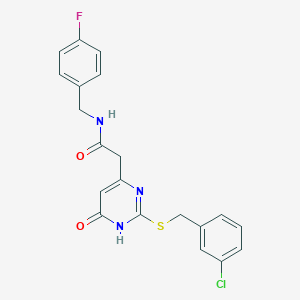

“Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies . One approach involves constructing the ring from different cyclic or acyclic precursors . Another method involves functionalizing preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .Aplicaciones Científicas De Investigación

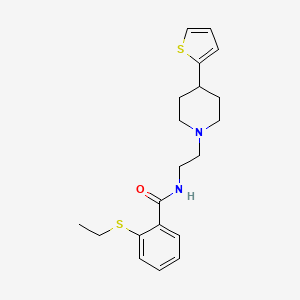

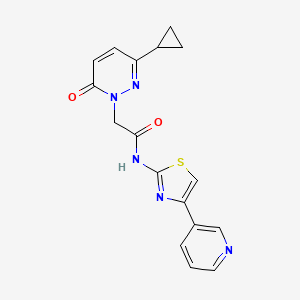

- Pyrrolidine derivatives have shown promise as potential anticancer agents. Researchers have synthesized various pyrrolidine-based compounds and evaluated their cytotoxicity against cancer cell lines. The presence of the pyrrolidine ring in Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate could contribute to its antitumor activity .

- The pyrrolidine scaffold is often used to design enzyme inhibitors due to its ability to interact with active sites. Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate might exhibit inhibitory effects against specific enzymes, making it relevant for drug discovery .

- Pyrrolidine-containing compounds have anti-inflammatory properties. Researchers have explored their potential in modulating inflammatory pathways. Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate could be investigated for its anti-inflammatory activity .

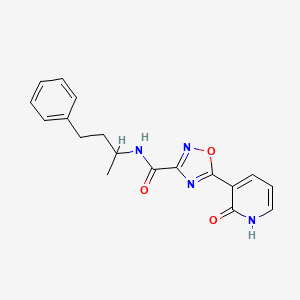

- The pyrrolidine ring has been linked to neuroprotective effects. Compounds with this scaffold may enhance neuronal survival and protect against neurodegenerative diseases. Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate could be evaluated for neuroprotection .

- Researchers have explored pyrrolidine derivatives as potential antiviral agents. The unique structural features of Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate might contribute to its antiviral activity .

- The stereogenic carbons in the pyrrolidine ring make it an excellent scaffold for chiral ligands. These ligands are crucial in asymmetric synthesis and catalysis. Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate could serve as a chiral building block .

Anticancer Agents

Enzyme Inhibitors

Anti-inflammatory Agents

Neuroprotective Compounds

Antiviral Agents

Chiral Ligands

Propiedades

IUPAC Name |

methyl 4-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S/c1-25-19(22)15-9-7-14(8-10-15)18(21)20-12-11-17(13-20)26(23,24)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNDCTILDDOKCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2414014.png)

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414030.png)

![1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2414034.png)